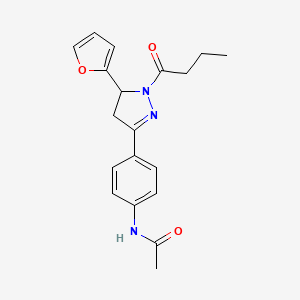

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3,3-dimethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3,3-dimethylbutanamide, commonly known as HTMT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HTMT is a member of the thioether family of compounds and is widely used in the field of biochemistry and medicinal chemistry.

Scientific Research Applications

Analytical and Detection Techniques

Methylglyoxal (MG) is a reactive alpha-oxoaldehyde with significant implications in food science and biological systems, notably for its role in forming advanced glycation end-products (AGEs) linked to diabetes and neurodegenerative diseases. The identification and quantification of MG in biological samples involve sophisticated analytical techniques like HPLC and GC-MS, utilizing derivatization processes to increase the stability and detectability of MG-related compounds (Nemet, Varga-Defterdarović, & Turk, 2006).

Polymer Science and Drug Discovery

The development of postfunctionalizable and chromic polythiophenes showcases an innovative approach to creating smart materials for high-throughput screening and drug discovery. These polymers' ability to undergo color changes upon interaction with various analytes makes them valuable in sensing applications (Bernier, Garreau, Béra-Abérem, Gravel, & Leclerc, 2002).

Organic Synthesis and Structural Characterization

The exploration of aminosugars and the determination of kanamycin's absolute structure through copper complex methods exemplify the intricate processes involved in understanding the structural basis of biologically active compounds. Such studies are crucial for the design and synthesis of novel therapeutics (Umezawa, Tatsuta, & Tsuchiya, 1966).

Nanotechnology and Material Science

The novel synthesis of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes through thermal decomposition highlights the intersection of organic chemistry and nanomaterials science. This process enables the creation of metal oxide nanoparticles with potential applications in catalysis, energy, and environmental remediation (Veranitisagul et al., 2011).

Biochemical Studies and Antineoplastic Features

Research into [(3-hydroxy-4-pyron-2-yl)methyl]amine derivatives demonstrates the potential of organic compounds to influence cellular processes, such as DNA-protein interactions, which are associated with antiproliferative activities against cancer cells. These findings underscore the importance of molecular design in developing new anticancer agents (Amatori et al., 2012).

properties

IUPAC Name |

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3S/c1-12(2,3)8-11(16)14-9-13(17-6-5-15)4-7-18-10-13/h15H,4-10H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSSPWUFIWFUHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCC1(CCSC1)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(E)-2-Cyano-2-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)ethenyl]benzenesulfonyl fluoride](/img/structure/B2556783.png)

![4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2556784.png)

![7-(3,4-dimethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2556790.png)

![Methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B2556791.png)

![(2E)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2556797.png)

![3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/no-structure.png)

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2556803.png)